molecular formula C19H20N2O3S B161112 Pioglitazone D4 CAS No. 1134163-29-3

Pioglitazone D4

Cat. No. B161112
M. Wt: 360.5 g/mol
InChI Key: HYAFETHFCAUJAY-YBNXMSKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pioglitazone D4 is a synthetic drug that belongs to the class of thiazolidinediones. It is used in the treatment of type 2 diabetes mellitus . Pioglitazone D4 is an isotopically labeled form of Pioglitazone, which is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).


Molecular Structure Analysis

The molecular formula of Pioglitazone is C19H20N2O3S . The structure of Pioglitazone includes a thiazolidinedione ring, which is critical for its activity as a PPAR-γ agonist .

Scientific Research Applications

1. Non-Small Cell Lung Cancer (NSCLC) Treatment

  • Methods of Application : The inhibitory effect of pioglitazone on cell proliferation, apoptosis, and cell invasion in a panel of human NSCLC cell lines was evaluated by multiple assays .
  • Results : Pioglitazone reduced proliferative and invasive abilities with an IC 50 ranging between 5 and 10 μM and induced apoptosis of NSCLC cells . It was found to affect the MAPK, Myc, Ras, and TGFβ pathways, which are important in the epithelial-to-mesenchimal transition (EMT) process .

2. Diabetic Kidney Disease (DKD) Treatment

  • Methods of Application : A retrospective cohort study was designed, which included 742 type 2 diabetes mellitus (T2DM) patients with DKD in Taiwan .
  • Results : Pioglitazone use did not reduce the risk of composite renal endpoints in DKD patients (HR: 0.97, 95% CI = 0.53–1.77), including persistent eGFR<15 ml/min/1.73 m2(HR = 1.07, 95% CI = 0.46–2.52), doubling of serum creatinine (HR = 0.97, 95% CI = 0.53–1.77), or ESRD (HR = 2.58, 95% CI = 0.29–23.04) .

3. Secondary Prevention of Cardiovascular Diseases (CVD)

  • Application Summary : Pioglitazone targets multiple pathogenic pathways involved in the development of CVD. It has been assessed for its effects on the secondary prevention of CVD .

4. Glycemic Control and Insulin Sensitivity

  • Application Summary : Pioglitazone, a thiazolidinedione, improves glycemic control primarily by increasing peripheral insulin sensitivity in patients with type 2 diabetes, whereas metformin, a biguanide, exerts its effect primarily by decreasing hepatic glucose output .
  • Methods of Application : In a clinical trial comparing these two oral antihyperglycemic medications (OAMs), the effect of 32-week monotherapy on glycemic control and insulin sensitivity was studied in 205 patients with recently diagnosed type 2 diabetes who were naive to OAM therapy .
  • Results : Pioglitazone was comparable to metformin in improving glycemic control as measured by hemoglobin A1C and fasting plasma glucose . At endpoint, pioglitazone was significantly more effective than metformin in improving indicators of insulin sensitivity, as determined by reduction of fasting serum insulin (P = 0.003) and by analysis of homeostasis model assessment for insulin sensitivity (HOMA-S; P = 0.002) .

5. Inhibition of Cancer Cell Processes

  • Application Summary : Pioglitazone, a synthetic peroxisome proliferator activated receptor (PPAR-γ) ligand, is known as an antidiabetic drug included in the thiazolidinediones (TZDs) class. It regulates the lipid and glucose cell metabolism and recently a role in the inhibition of numerous cancer cell processes has been described .

6. Secondary Prevention of Cardiovascular Diseases (CVD)

  • Application Summary : Pioglitazone targets multiple pathogenic pathways involved in the development of cardiovascular diseases (CVD). The aim of this systematic review and meta-analysis is to assess the effects of pioglitazone treatment on the secondary prevention of CVD .

7. Combination Therapy for Type 2 Diabetes

  • Application Summary : Pioglitazone and dipeptidyl peptidase-4 inhibitors (DPP4i) may work through complementary mechanisms resulting in a more efficient beta-cell protection and, therefore, more sustained glycemic control .

8. Remodeling of Adipose Tissue Phospholipids

  • Application Summary : Pioglitazone exerts its cardiometabolic benefits in type 2 diabetes (T2D) through a redistribution of body fat, from ectopic and visceral areas to subcutaneous adipose depots .

9. Inhibition of Cancer Cell Processes

  • Application Summary : Pioglitazone, a synthetic peroxisome proliferator activated receptor (PPAR-γ) ligand, is known as an antidiabetic drug included in the thiazolidinediones (TZDs) class. It regulates the lipid and glucose cell metabolism and recently a role in the inhibition of numerous cancer cell processes has been described .

Safety And Hazards

Pioglitazone D4 is for R&D use only and not for medicinal, household, or other use . It is harmful if swallowed, in contact with skin, or if inhaled . In case of exposure, it is advised to wash thoroughly, avoid breathing the dust, and seek medical help if symptoms persist .

properties

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-YBNXMSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pioglitazone-d4

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone D4
Reactant of Route 2
Pioglitazone D4
Reactant of Route 3
Reactant of Route 3
Pioglitazone D4
Reactant of Route 4
Pioglitazone D4
Reactant of Route 5
Pioglitazone D4
Reactant of Route 6
Pioglitazone D4

Citations

For This Compound
25
Citations
M Kawaguchi-Suzuki, F Bril, PP Sanchez, K Cusi… - … of Chromatography B, 2014 - Elsevier
… The peak retention times were approximately 2.8 min for pioglitazone and pioglitazone-d4, 2.6 min for hydroxypioglitazone and hydroxypioglitazone-d5, and 3.2 min for ketopioglitazone …
Number of citations: 19 www.sciencedirect.com
R Chinnalalaiah, R Pigili, SR Avanapu - Annales Pharmaceutiques …, 2017 - Elsevier
… The overall mean recovery of pioglitazone, hydroxyl pioglitazone, pioglitazone D4 and hydroxyl pioglitazone D4 was good and reproducible and found to be in the range of 94.04–98.04…
Number of citations: 5 www.sciencedirect.com
KM Kelani, MR Rezk, OM Badran… - … of Chromatography B, 2019 - Elsevier
… , with the transitions of 357.2 → 119.1, 373.1 → 150.1, 340.3 → 116.1, 361.1 → 138.1 and 343.2 → 116.1 m/z for pioglitazone, its hydroxyl metabolite, alogliptin, pioglitazone-d4 (IS-1) …
Number of citations: 15 www.sciencedirect.com
XJ Ni, ZZ Wang, DW Shang, M Zhang, JQ Hu… - … of Chromatography B, 2014 - Elsevier
… In the present study, deuterium-labeled analogs of glimepiride-d5 and pioglitazone-d4 were used as IS to eliminate any variation in retention time, recovery or matrix effect caused by …
Number of citations: 21 www.sciencedirect.com
R Revathi, B Shinde, S Pawar - Jordan Journal of …, 2014 - platform.almanhal.com
A liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous determination of Pioglitazone (PIO) and Hydroxy Pioglitazone (PIO M IV) …
Number of citations: 1 platform.almanhal.com
DSSS Praveen, S Asha, RK Pigili - Current Pharmaceutical …, 2020 - ingentaconnect.com
… The mean recovery of internal standard for Pioglitazone D4 was 90.2 % with a precision ranging from 5.6 % to 8.5 %. The data for recovery of the drugs is presented in Tables 3a and 3b…
Number of citations: 7 www.ingentaconnect.com
DSS Praveen, S Asha, PR Kumar - Current Trends in …, 2019 - indianjournals.com
… Also, the method uses isotope labeled compounds pioglitazone d4 (IS1) and glimepiride d4 (SI2) as … Hence, pioglitazone d4 and glimepiride d4 were selected for the quantification of …
Number of citations: 2 www.indianjournals.com
JK Blackburn, S Jamwal, W Wang… - Neurochemistry …, 2022 - Elsevier
Paraoxonase-2 (PON2) enhances mitochondria function and protects against oxidative stress. Stimulating its expression has therapeutic potential for diseases where oxidative stress …
Number of citations: 12 www.sciencedirect.com
CL Aquilante, LA Kosmiski, DWA Bourne… - British journal of …, 2013 - Wiley Online Library
… The internal standard was deuterated pioglitazone (pioglitazone-d4; Toronto Research … Analytes were detected using single ion monitoring mode, with pioglitazone and pioglitazone-d4 …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
JA Gibbons, M de Vries, W Krauwinkel, Y Ohtsu… - Clinical …, 2015 - Springer
… To measure pioglitazone and hydroxy-pioglitazone (M-IV), 0.1 mL of plasma was mixed with 20 μL of IS working solution, which contained pioglitazone-d4 and hydroxy-pioglitazone-d4, …
Number of citations: 129 link.springer.com

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